![molecular formula C23H22N2O6S2 B2531042 2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid CAS No. 1025086-18-3](/img/structure/B2531042.png)
2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that may be related to various derivatives of rhodanineacetic acid, thiadiazole, and thiazolidinone, which are often explored for their potential pharmacological properties. The structure suggests the presence of multiple heterocyclic rings, including thiazole and isoindole moieties, which are common in compounds with biological activity.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of heterocyclic rings and the attachment of various functional groups. The general synthetic approach to related compounds involves cyclization reactions, as seen in the preparation of rhodanine-3-acetic acid derivatives and 1,3,4-thiadiazole derivatives . These processes often require the use of reagents like thiosemicarbazide and phosphoryl chloride (POCl3) or phosphorous pentoxide (PPA) . The synthesis of related compounds also includes rearrangements and reactions under specific conditions, such as the use of high-performance liquid chromatography (HPLC) for purification .
Molecular Structure Analysis
The molecular structure of the compound would be characterized by its stereochemistry and the arrangement of its multiple chiral centers. X-ray crystallography can be used to unequivocally establish the structure of complex molecules . Density functional theory (DFT) calculations can also provide insights into the optimized geometry of the molecule, which should be consistent with the experimental data .
Chemical Reactions Analysis
The compound's reactivity would be influenced by its functional groups and heterocyclic components. For instance, the presence of a methoxy group could be involved in reactions such as O-methylation . The thiazolidinone and thiadiazole rings are known to participate in various chemical reactions, including cyclization and rearrangement, which can lead to the formation of new ring systems or the introduction of additional substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its molecular structure. The lipophilicity of related rhodanine-3-acetic acid derivatives has been analyzed using RP-HPLC, which could also be applicable to this compound . The stability of the compound under different conditions, such as heat and light, would be an important consideration, especially if it is intended for use as a drug . The compound's fluorescence properties could also be of interest, as related compounds have been shown to exhibit strong fluorescence in a wide pH range .
Applications De Recherche Scientifique
Synthesis and Structural Applications
Compounds with complex structures similar to the specified chemical are often explored for their novel synthesis methods and potential as scaffolds in medicinal chemistry. For instance, the study of nucleosides and their synthesis, as in the work by M. Saleh (2002), demonstrates the exploration of novel synthesis methods for compounds with potential biological activities (Saleh, 2002). Similarly, the synthesis of compounds with specific structural features like thiazoles or isoindoles often targets the development of new pharmacologically active agents, as outlined in the research on the synthesis of thiazole derivatives with antimicrobial activity (Patel, Agravat, & Shaikh, 2011).
Biological Activity and Potential Applications
The structural motifs present in the compound of interest, such as thiazoles and isoindoles, are frequently investigated for their biological activities. For example, studies on thiazole derivatives reveal potential antimicrobial (Murthy & Shashikanth, 2012) and anticancer activities (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013). These findings underscore the importance of such compounds in the development of new therapeutic agents.
Propriétés
IUPAC Name |
2-[9-(4-methoxyphenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S2/c1-8(22(28)29)25-20(26)15-11-7-12(16(15)21(25)27)17-14(11)13(9-3-5-10(31-2)6-4-9)18-19(32-17)24-23(30)33-18/h3-6,8,11-17H,7H2,1-2H3,(H,24,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYMQMPCUJNMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4aR,5R,5aR,8aR,9S)-10-(4-methoxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

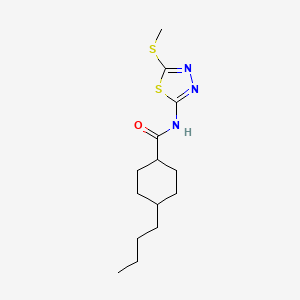
![2-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2530960.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2530961.png)
![9-(4-bromophenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2530964.png)
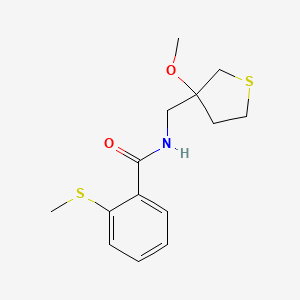
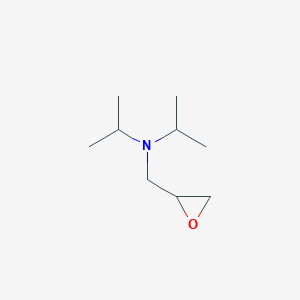
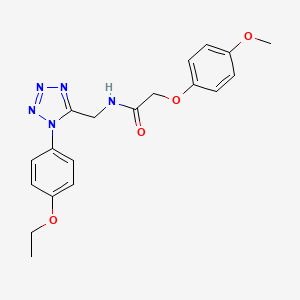
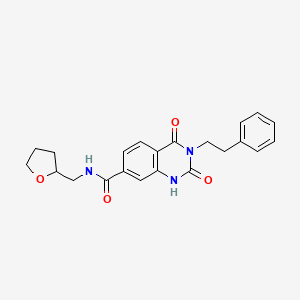
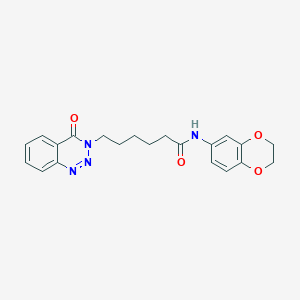
![N-(1,3-Benzodioxol-5-yl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2530976.png)
![1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B2530978.png)
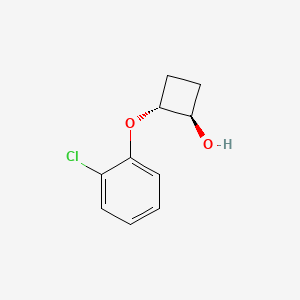
![4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2530981.png)
![1-[(6-Methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2530982.png)